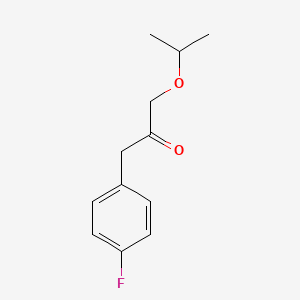

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGLBGVZLZGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

Reduction: Formation of 1-(4-fluorophenyl)-3-(propan-2-yloxy)propan-2-ol or 1-(4-fluorophenyl)-3-(propan-2-yloxy)propane.

Substitution: Formation of compounds with various substituents on the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one exerts its effects depends on its interaction with molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Propan-2-one Derivatives

1-(propan-2-yloxy)propan-2-one (CAS: 42781-12-4)

- Structure : Lacks the 4-fluorophenyl group, featuring only the isopropoxy-ketone backbone.

- Properties : Boiling point = 157.9°C, density = 0.883 g/cm³. The absence of the aromatic ring reduces molecular weight (116.16 g/mol) and increases volatility compared to the target compound .

1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS: 320338-98-5)

- Structure : Contains both fluorine and methoxy substituents on the phenyl ring.

- Properties : Molecular formula = C10H11FO2, molar mass = 182.19 g/mol, predicted boiling point = 260.8°C.

1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)

- Structure : Replaces the isopropoxy group with a methylthio (-SMe) substituent.

- Properties : Molecular formula = C10H12OS, molar mass = 180.27 g/mol.

- Key Difference : The sulfur atom increases lipophilicity and may enhance metal-binding affinity, unlike the oxygen-based isopropoxy group in the target compound .

Chalcone Derivatives with 4-Fluorophenyl Moieties

Chalcones (α,β-unsaturated ketones) share the 4-fluorophenyl group but differ in backbone conjugation:

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

- Structure: Features a conjugated enone system (C=C-C=O) with a 4-fluorophenyl and phenyl group.

- Crystallographic Data : Dihedral angles between the 4-fluorophenyl and other aryl groups range from 7.14° to 56.26°, indicating variable planarity depending on substituents .

- Comparison: The conjugated enone system in chalcones enables UV absorption and redox activity, absent in the non-conjugated ketone structure of the target compound.

(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Structure : Substituted with a 4-methylphenyl group instead of isopropoxy.

Heterocyclic Derivatives

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Physical Properties

*Calculated based on molecular formula.

Biological Activity

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, also known as 1C, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅FO₂ |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | 1-(4-Fluorophenyl)-3-isopropoxyacetone |

| Appearance | Liquid |

| Storage Temperature | Room Temperature (RT) |

Antiproliferative Effects

Research has shown that 1C exhibits significant antiproliferative activity against various cancer cell lines. In a study focusing on melanoma cells, treatment with 1C resulted in:

- Cell Cycle Arrest : The compound induced G2/M phase arrest, which was associated with alterations in cyclin B1 and p21 protein levels. This arrest is crucial as it prevents cancer cells from dividing and proliferating .

- Apoptosis Induction : 1C treatment led to increased apoptosis in melanoma cells. Key indicators included:

The effectiveness of 1C was demonstrated through dose-response studies where the compound displayed a time-dependent increase in apoptotic cells over 48 to 72 hours.

The mechanisms underlying the biological activity of 1C involve several pathways:

- Mitochondrial Dysfunction : The compound caused a decrease in mitochondrial membrane potential (MMP), which is indicative of early apoptotic changes .

- DNA Damage Response : Treatment with 1C resulted in significant phosphorylation of ATM kinase, a key player in the DNA damage response pathway, suggesting that it may induce DNA damage leading to cell cycle arrest and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with 1C. For instance:

- A study on chalcone derivatives found that certain analogs exhibited potent antiproliferative effects against human non-small cell lung cancer (A549) cells, with IC50 values significantly lower than standard treatments like 5-fluorouracil. These findings suggest that structural modifications can enhance biological activity .

- Another investigation into flavonol derivatives indicated that compounds with similar functional groups to those present in 1C could effectively induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 4-fluorophenylacetone with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yloxy group.

- Step 2 : Purification via column chromatography using a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50).

- Key variables : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for improved efficiency).

Yield optimization requires careful control of stoichiometry and exclusion of moisture. Analogous methods for structurally related compounds suggest yields of 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.5–4.7 ppm (isopropyloxy CH), and δ 1.2–1.4 ppm (isopropyl CH₃).

- ¹³C NMR : Carbonyl carbon at δ 205–210 ppm, aromatic carbons at δ 115–160 ppm.

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹, C-F stretch at ~1220 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 226.1.

Cross-validation with X-ray crystallography (for crystalline derivatives) enhances structural confirmation .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, and how do these correlate with experimental data?

- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, highlighting electron-withdrawing effects of the fluorine atom and electron-donating behavior of the isopropyloxy group.

- Correlation with Experiment : Calculated dipole moments (~3.2 D) align with crystallographic data showing non-centrosymmetric packing, relevant for nonlinear optical applications .

- Methodology : Use Gaussian09 with B3LYP/6-31G(d) basis set. Compare Mulliken charges with NMR chemical shifts to validate electron density models.

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated ketones like 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one?

- Step 1 : Standardize assays (e.g., IC₅₀ determination in enzyme inhibition studies) using positive controls (e.g., known kinase inhibitors).

- Step 2 : Validate purity via HPLC (≥98%) to rule out confounding impurities.

- Step 3 : Perform dose-response curves across multiple cell lines to assess reproducibility.

For example, discrepancies in cytotoxicity data may arise from variations in cell permeability, which can be addressed using logP measurements (predicted ~2.1) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.